Cas no 2171963-99-6 (2,3-dibromo-5-(trifluoromethyl)thiophene)

2171963-99-6 structure
Nome do Produto:2,3-dibromo-5-(trifluoromethyl)thiophene
2,3-dibromo-5-(trifluoromethyl)thiophene Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,3-dibromo-5-(trifluoromethyl)thiophene
-
- Inchi: 1S/C5HBr2F3S/c6-2-1-3(5(8,9)10)11-4(2)7/h1H
- Chave InChI: XGRFPAMLMDTGJK-UHFFFAOYSA-N
- SMILES: C1(Br)SC(C(F)(F)F)=CC=1Br
2,3-dibromo-5-(trifluoromethyl)thiophene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1590510-0.05g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 0.05g |
$245.0 | 2023-06-04 | |
Enamine | EN300-1590510-0.1g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 0.1g |
$366.0 | 2023-06-04 | |
Enamine | EN300-1590510-0.5g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 0.5g |
$824.0 | 2023-06-04 | |
Aaron | AR01FLEI-500mg |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 500mg |
$1158.00 | 2025-02-11 | |
Enamine | EN300-1590510-5000mg |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95.0% | 5000mg |
$3065.0 | 2023-09-23 | |
A2B Chem LLC | AY06094-5g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 5g |
$3262.00 | 2024-04-20 | |
Aaron | AR01FLEI-2.5g |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 2.5g |
$2873.00 | 2025-02-11 | |
1PlusChem | 1P01FL66-50mg |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 50mg |
$354.00 | 2023-12-19 | |
A2B Chem LLC | AY06094-50mg |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 50mg |
$293.00 | 2024-04-20 | |
A2B Chem LLC | AY06094-250mg |
2,3-dibromo-5-(trifluoromethyl)thiophene |
2171963-99-6 | 95% | 250mg |
$587.00 | 2024-04-20 |
2,3-dibromo-5-(trifluoromethyl)thiophene Literatura Relacionada
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
2171963-99-6 (2,3-dibromo-5-(trifluoromethyl)thiophene) Produtos relacionados
- 2680879-11-0(benzyl N-(2-iodophenyl)methyl-N-methylcarbamate)
- 1361485-53-1(2-Chloro-3-(2,3,4-trichlorophenyl)pyridine-6-methanol)
- 886061-24-1((3S)-3-amino-3-(naphthalen-1-yl)propan-1-ol)
- 412030-11-6(1H-Indole, 2,3-dihydro-4,5,6-trimethoxy-)
- 164166-96-5(D-Histidine, 1-(triphenylmethyl)-, methyl ester)
- 1366460-30-1((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoropyridin-4-yl)propanoic acid)
- 2137439-42-8(rac-tert-butyl (1R,7S)-9-methyl-8-oxo-9-propyl-2-azabicyclo[5.2.0]nonane-2-carboxylate)
- 898764-24-4(2',3'-Dimethyl-3-phenylpropiophenone)
- 501649-52-1(5-Bromomethyl-indan)
- 120321-71-3((1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
